Cambendazole

Vue d'ensemble

Description

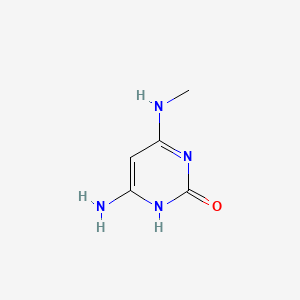

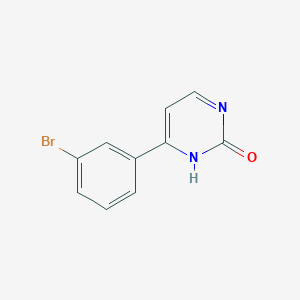

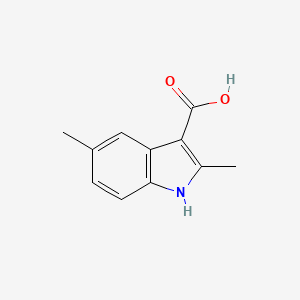

Cambendazole is a benzimidazole derivative known for its anthelmintic properties. It is primarily used in veterinary medicine to treat parasitic worm infections.

Mécanisme D'action

Target of Action

Cambendazole primarily targets parasites, particularly gastrointestinal worms in animals . It is effective against a variety of these parasites, making it a valuable tool in veterinary medicine .

Mode of Action

The mode of action of this compound involves the inhibition of glucose uptake, fumarate reductase, and phosphoenolpyruvate carboxykinase . This inhibition disrupts the energy management mechanism of the parasites, leading to their paralysis and eventual death .

Biochemical Pathways

This compound’s action affects the metabolic pathways of the parasites. By inhibiting glucose uptake, it depletes the glycogen reserves of the parasites, disrupting their energy production . The inhibition of fumarate reductase and phosphoenolpyruvate carboxykinase further compounds this effect, effectively paralyzing the parasites .

Pharmacokinetics

It is known that the compound is rapidly cleared from the circulation and highly metabolized .

Result of Action

The primary result of this compound’s action is the paralysis and death of parasites. By disrupting their energy management mechanisms, the compound effectively immobilizes the parasites, leading to their expulsion or death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is approved for use in horses, indicating that it is effective in the specific physiological environment of these animals . .

Analyse Biochimique

Biochemical Properties

Cambendazole interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the polymerization of microtubules isolated from bovine brain . This interaction with microtubules is crucial for its anthelmintic activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of microtubules . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to microtubules and inhibiting their polymerization . This inhibition disrupts the normal functioning of cells, leading to the death of parasitic organisms. This compound can also interact with other biomolecules, leading to changes in gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cambendazole can be synthesized through the reaction of o-phenylenediamine with aromatic aldehydes in ethanol, using trichlorotitanium (IV) as a catalyst . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Cambendazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or arylated benzimidazole derivatives.

Applications De Recherche Scientifique

Cambendazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of benzimidazole derivatives.

Biology: Investigated for its effects on cellular processes and its potential as an antiparasitic agent.

Industry: Utilized in the development of veterinary pharmaceuticals and as a reference compound in analytical chemistry.

Comparaison Avec Des Composés Similaires

- Albendazole

- Mebendazole

- Fenbendazole

- Thiabendazole

Comparison: Cambendazole shares structural similarities with other benzimidazole derivatives but has unique properties that make it effective against specific parasitic infections. Unlike Albendazole and Mebendazole, this compound is primarily used in veterinary medicine. Its unique binding affinity to tubulin and its specific anthelmintic activity distinguish it from other similar compounds .

Propriétés

IUPAC Name |

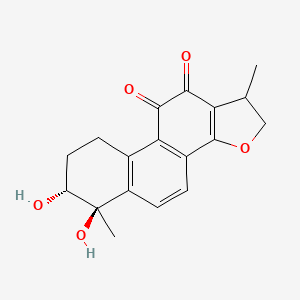

propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWHWHNCPFEXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046852 | |

| Record name | Cambendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Urokinase is a serine protease. It cleaves plasminogen to form the active fibrinolytic protease, plasmin. | |

| Record name | Urokinase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

26097-80-3, 9039-53-6 | |

| Record name | Cambendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26097-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cambendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026097803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urokinase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cambendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cambendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urokinase (peptidolytic) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cambendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cambendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinase (enzyme-activating), uro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079X63S3DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cambendazole?

A1: this compound, like other benzimidazoles, primarily acts by binding to nematode tubulin, the protein that forms microtubules. [, , ] This binding disrupts microtubule polymerization, which is essential for various cellular processes in nematodes, ultimately leading to parasite death.

Q2: How does this compound's effect on microtubules differ from that of colchicine?

A2: While both this compound and colchicine inhibit microtubule polymerization, they exhibit different binding modes. Oxibendazole and Fenbendazole, both benzimidazoles, compete with colchicine for binding sites on tubulin. In contrast, this compound acts as a non-competitive inhibitor of colchicine binding. []

Q3: What are the downstream effects of this compound's action on nematode cells?

A3: The disruption of microtubule polymerization by this compound impacts vital cellular processes in nematodes, including:

- Impaired Glucose Uptake and Metabolism: this compound significantly reduces glucose uptake and alters carbohydrate metabolism in parasites like Hymenolepis diminuta. [] This metabolic disruption contributes to parasite weakening and death.

- Reduced Fecundity: Studies show this compound can decrease the egg production of adult worms, such as Haemonchus contortus, further hindering parasite propagation. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data isn't provided in these research papers, techniques like gas chromatography-mass spectrometry have been employed to analyze this compound and its metabolites. []

Q6: Are there studies on this compound's stability under various conditions?

A6: Information regarding the stability of this compound under various conditions isn't explicitly addressed in the provided research papers.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is primarily recognized for its anthelmintic activity and hasn't been reported to possess catalytic properties. Its mode of action revolves around binding and disrupting biological structures rather than catalyzing chemical reactions.

Q8: How does the structure of this compound contribute to its anthelmintic activity?

A8: The benzimidazole core structure is crucial for the anthelmintic activity of this compound. Modifications to this core, such as the presence of specific substituents, can significantly impact its potency and spectrum of activity. [, ]

Q9: Have any studies explored the impact of structural modifications on this compound's activity?

A9: While specific SAR studies on this compound aren't detailed in these papers, research on related benzimidazoles highlights the importance of the carbamate moiety and the substituent at the 2-position of the benzimidazole ring for anthelmintic activity. [, , ]

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: Research indicates this compound is rapidly metabolized in animals, leading to the formation of numerous urinary metabolites. [] Studies using radiolabeled this compound in cattle reveal the presence of radioactivity in the liver weeks after administration. [] This suggests potential accumulation or slow elimination of certain metabolites. Additionally, one study identified a glutathione conjugate of this compound formed in the presence of liver microsomes. []

Q11: What is the spectrum of activity of this compound against various nematode species?

A11: this compound demonstrates broad-spectrum activity against a range of gastrointestinal nematodes in various animal species, including:

- Sheep: Haemonchus contortus, Trichostrongylus spp., Ostertagia spp., Nematodirus spp., Cooperia spp., Oesophagostomum spp., Strongyloides papillosus, Trichuris spp., Moniezia expansa [, , ]

- Cattle: Haemonchus placei, Ostertagia ostertagi, Trichostrongylus axei, Cooperia punctata, Bunostomum phlebotomum, Oesophagostomum radiatum, Dictyocaulus viviparus [, , ]

- Horses: Strongylus vulgaris, Strongylus edentatus, Trichostrongylus axei, Oxyuris equi, Probstmayria vivipara, Cyathostomum spp., Cylicocyclus spp., Cylicostephanus spp., Strongyloides westeri, Parascaris equorum [, , , , ]

- Goats: Muellerius capillaris []

Q12: Are there any in vitro studies that shed light on this compound's activity?

A12: In vitro studies demonstrate this compound's direct impact on nematode survival and development:

- Inhibition of Larval Development: this compound effectively inhibits the development of larvae from various nematode species, including Strongyloides ratti, Strongyloides stercoralis, and Haemonchus contortus. [, , ]

- Effects on Egg Production and Viability: this compound has been shown to reduce egg production and viability in certain nematode species, further contributing to its anthelmintic efficacy. [, ]

Q13: What animal models have been used to study this compound's efficacy?

A13: Research utilizes various animal models, including sheep, cattle, horses, goats, mice, and rats, to evaluate this compound's efficacy against a range of nematode infections. [, , , , , , , , ]

Q14: Is there evidence of resistance development to this compound in nematode populations?

A14: Yes, research indicates the development of resistance to this compound in various nematode species, particularly Haemonchus contortus in sheep. [, , ] This resistance poses significant challenges to the long-term effectiveness of this compound and other benzimidazole anthelmintics.

Q15: What are the mechanisms underlying this compound resistance in nematodes?

A15: While the exact mechanisms of this compound resistance are not fully elucidated, research suggests potential mechanisms include:

- Target Site Modifications: Mutations in the genes encoding beta-tubulin, the primary target of this compound, may alter drug binding and reduce its efficacy. [, ]

Q16: Is there cross-resistance between this compound and other anthelmintics?

A16: Yes, cross-resistance has been observed between this compound and other benzimidazole anthelmintics, such as Thiabendazole and Parbendazole. [, , , , ] This cross-resistance highlights the need for alternative anthelmintics and strategies to combat resistance development.

Q17: What is the safety profile of this compound in animals?

A17: While generally considered safe, this compound has been associated with mild adverse effects in some animals, including:

- Gastrointestinal Upset: Some animals may experience mild and transient digestive disturbances, such as anorexia, diarrhea, or colic, following this compound administration. [, ]

- Elevated Body Temperature: In rare instances, treated animals may exhibit a temporary increase in body temperature. []

Q18: Have any specific drug delivery strategies been explored for this compound?

A18: The research provided primarily focuses on conventional administration routes for this compound, such as oral drenching, boluses, and medicated feed. [, , , ] Specific studies exploring targeted drug delivery approaches are not included.

Q19: What analytical techniques are commonly used to characterize and quantify this compound?

A19: Various analytical techniques have been employed to study this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS enables the separation and identification of this compound and its metabolites based on their mass-to-charge ratios. []

Q20: What is known about the environmental fate and potential ecotoxicological effects of this compound?

A20: Information about this compound's environmental impact, degradation pathways, and potential effects on non-target organisms is not discussed in the provided research.

Q21: Are there any studies on the dissolution rate and solubility of different this compound formulations?

A21: Specific data regarding dissolution rates and solubility of different this compound formulations are not provided in these research papers.

Q22: Have the analytical methods used to study this compound been validated?

A22: While the research mentions the use of various analytical techniques like GC-MS, specific details regarding method validation parameters, such as accuracy, precision, and specificity, are not provided.

Q23: Is there information available on quality control measures for this compound during manufacturing and distribution?

A23: The provided research primarily focuses on this compound's efficacy and modes of action, without specific details about quality control measures during manufacturing or distribution.

Q24: Does this compound elicit any significant immunological responses in treated animals?

A24: Information regarding this compound's potential to induce immunological responses is not included in the provided research.

Q25: Are there any known interactions between this compound and drug transporters?

A25: The research doesn't mention specific interactions between this compound and drug transporters.

Q26: What are some potential alternatives to this compound for treating nematode infections?

A26: Several other anthelmintic classes exist, including:

- Macrocyclic Lactones: Ivermectin, Moxidectin, and Doramectin belong to this class and are effective against a broad range of nematodes and arthropods. []

- Tetrahydropyrimidines: Pyrantel Pamoate and Morantel Tartrate are effective against various nematode species. [, ]

Q27: Are there specific guidelines for the disposal of this compound or containers that contained it?

A27: The research does not provide specific guidelines for this compound disposal. It is essential to follow local regulations and guidelines for the proper disposal of unused medication and empty containers.

Q28: What research infrastructure and resources are important for studying this compound and related anthelmintics?

A28: Essential resources include:

Q29: What are some key historical milestones in the development and use of this compound?

A29:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)

![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)